molecular formula C13H18ClN3O B1374250 2-Benzylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one hydrochloride CAS No. 1002338-43-3

2-Benzylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one hydrochloride

Cat. No.: B1374250
CAS No.: 1002338-43-3
M. Wt: 267.75 g/mol
InChI Key: XIEKSEAQXSQCHZ-UHFFFAOYSA-N
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Description

2-Benzylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrazine family. This compound is characterized by its unique chemical structure, which includes a benzyl group attached to a hexahydroimidazo[1,5-a]pyrazin-3(2H)-one core. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,5-a]pyrazine Core: This can be achieved through a cyclization reaction involving a suitable diamine and a diketone under acidic or basic conditions.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Benzylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-Benzylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Benzylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrazines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and the presence of additional functional groups.

    Imidazo[1,5-a]pyridines: These compounds have a similar imidazo core but with a pyridine ring instead of a pyrazine ring.

Uniqueness

2-Benzylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride is unique due to its specific substitution pattern and the presence of the benzyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-benzyl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O.ClH/c17-13-15(9-11-4-2-1-3-5-11)10-12-8-14-6-7-16(12)13;/h1-5,12,14H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEKSEAQXSQCHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)CN(C2=O)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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